1,2,3,4-Tetrahydroquinoline-6,7-diamine chemical structure and properties
1,2,3,4-Tetrahydroquinoline-6,7-diamine chemical structure and properties
The following technical guide provides an in-depth analysis of 1,2,3,4-Tetrahydroquinoline-6,7-diamine , a critical intermediate scaffold in the synthesis of bioactive tricyclic heterocycles.
[1][2]
Executive Summary
1,2,3,4-Tetrahydroquinoline-6,7-diamine is a bicyclic, aromatic-aliphatic hybrid scaffold primarily utilized as a transient intermediate in the synthesis of imidazo[4,5-g]quinolines and triazolo[4,5-g]quinolines . These tricyclic systems have emerged as potent pharmacophores with demonstrated efficacy against RNA viruses (BVDV, RSV) and various cancer cell lines (MCF-7).
Due to the high oxidation sensitivity of the ortho-diamine moiety, this compound is rarely isolated in its free base form. Instead, it is typically generated in situ via the catalytic reduction of its stable precursor, 6,7-dinitro-1,2,3,4-tetrahydroquinoline (CAS: 40484-74-0), or stabilized as a dihydrochloride salt.
Chemical Architecture & Properties[3][4][5]
Structural Analysis
The molecule features a fused bicyclic core consisting of a saturated piperidine ring (positions 1-4) and a benzene ring (positions 5-8). The defining feature is the vicinal diamine substitution at positions 6 and 7 of the benzene ring, which provides a "handle" for further cyclization reactions.
Key Structural Features:
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Core: 1,2,3,4-Tetrahydroquinoline (THQ).[1][2][3][4][5][6][7][8][9][10][11]
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Functional Groups: Two primary amine (-NH₂) groups at C6 and C7; one secondary amine (-NH-) at N1.
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Electronic Character: The N1 nitrogen is sp³ hybridized and electron-donating, increasing the electron density of the benzene ring and making the 6,7-positions highly nucleophilic.
Physicochemical Properties (Predicted)
| Property | Value (Predicted) | Notes |
| Molecular Formula | C₉H₁₃N₃ | |
| Molecular Weight | 163.22 g/mol | |
| logP | ~0.8 - 1.2 | Lipophilic, membrane permeable. |
| pKa (N1) | ~5.0 - 6.0 | Secondary amine (less basic due to conjugation). |
| pKa (Anilines) | ~3.0 - 4.0 | Weakly basic; prone to oxidation. |
| Solubility | Moderate in EtOH, DMSO | Soluble in acidic aqueous media. |
| Stability | Low (Air Sensitive) | Rapidly oxidizes to quinonediimines; store under Ar/N₂. |
Structural Visualization
The following diagram illustrates the core structure and its numbering scheme.
Caption: Core structure of 1,2,3,4-Tetrahydroquinoline-6,7-diamine showing the fused bicyclic system and critical diamine substitution sites.
Synthetic Pathways[8][12][14][15]
The synthesis of 1,2,3,4-tetrahydroquinoline-6,7-diamine is typically achieved via the reduction of nitro-substituted precursors. The most robust route involves the nitration of 1,2,3,4-tetrahydroquinoline followed by catalytic hydrogenation.
Route A: From 1,2,3,4-Tetrahydroquinoline (Standard)
This route is preferred for its scalability and use of readily available starting materials.
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Nitration: 1,2,3,4-Tetrahydroquinoline is nitrated using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Careful temperature control (0-5°C) is required to favor the 6-nitro isomer initially, followed by further nitration to the 6,7-dinitro or 5,7-dinitro species. Separation of isomers is often required.
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Note: Direct dinitration can yield a mixture of 5,7- and 6,8- isomers. Specific conditions (e.g., protection of N1 with acetyl group) may be used to direct substitution to the 6,7-positions.
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Reduction: The 6,7-dinitro intermediate is reduced to the diamine.
Detailed Protocol: Catalytic Hydrogenation
Objective: Synthesis of 1,2,3,4-tetrahydroquinoline-6,7-diamine from 6,7-dinitro-1,2,3,4-tetrahydroquinoline.
Reagents:
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Substrate: 6,7-Dinitro-1,2,3,4-tetrahydroquinoline (1.0 eq)
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Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)
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Solvent: Ethanol (EtOH) or Methanol (MeOH)
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Hydrogen Source: H₂ gas (balloon or Parr shaker at 30-50 psi)
Procedure:
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Dissolution: Dissolve the dinitro compound in EtOH (approx. 10 mL/g) in a hydrogenation flask.
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Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.
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Hydrogenation: Purge the vessel with H₂ gas. Agitate the mixture under H₂ atmosphere at room temperature for 4–12 hours. Monitor reaction progress via TLC (disappearance of yellow nitro compound, appearance of polar fluorescent amine).
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Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh EtOH.
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Isolation (Critical): The filtrate contains the free diamine.
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Option A (Immediate Use): Use the solution directly for the next step (e.g., cyclization with an aldehyde).
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Option B (Salt Formation): Add HCl in dioxane/ether to precipitate the dihydrochloride salt, which is more stable to oxidation.
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Caption: Synthetic workflow from tetrahydroquinoline to the bioactive imidazo[4,5-g]quinoline scaffold.
Medicinal Chemistry Applications
The 1,2,3,4-tetrahydroquinoline-6,7-diamine scaffold is a "privileged structure" precursor. Its primary value lies in its ability to form tricyclic systems that mimic purines or other essential biological metabolites.
Antiviral Activity (BVDV & RSV)
Derivatives synthesized from this diamine, specifically imidazo[4,5-g]quinolines , have shown potent activity against:
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Bovine Viral Diarrhea Virus (BVDV): A surrogate model for Hepatitis C Virus (HCV).
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Respiratory Syncytial Virus (RSV): A major cause of respiratory tract infections.
Mechanism of Action: These compounds act as non-nucleoside inhibitors of the viral RNA-dependent RNA polymerase (RdRp) . The tricyclic planar structure allows for intercalation or binding within the polymerase active site, disrupting viral replication.
Anticancer Potential
The imidazo[4,5-g]quinoline derivatives also exhibit cytotoxicity against human cancer cell lines, including:
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MCF-7 (Breast Cancer): IC₅₀ values in the low micromolar range.[12][13]
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Mechanism: Likely involves DNA intercalation or inhibition of topoisomerase II, similar to other planar tricyclic alkaloids.
Structure-Activity Relationship (SAR)
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N1-Substitution: Alkylation or acylation of the N1 nitrogen modulates lipophilicity and metabolic stability.
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C2-Position (Imidazole): The substituent at the C2 position of the imidazole ring (derived from the aldehyde used in cyclization) is the primary determinant of potency. Aryl groups (e.g., 4-chlorophenyl) typically enhance binding affinity.
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6,7-Fusion vs. 5,6-Fusion: The linear [g]-fusion (6,7) is often superior to the angular [f]-fusion (5,6) for antiviral activity, likely due to better geometric fit within the RdRp binding pocket.
Safety & Handling
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Oxidation Hazard: Like all ortho-diamines, this compound is highly susceptible to air oxidation, forming dark-colored impurities (quinones/imines). Handle under inert atmosphere (Nitrogen/Argon).
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Toxicity: Treat as a potential mutagen. Many planar, DNA-intercalating agents are genotoxic. Wear full PPE (gloves, lab coat, safety glasses) and handle in a fume hood.
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Storage: Store the dihydrochloride salt in a desiccator at -20°C. Avoid storing the free base for extended periods.
References
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Briguglio, I., et al. (2015). "Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives." European Journal of Medicinal Chemistry.
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Tonelli, M., et al. (2014). "Antiviral activity of benzimidazole derivatives. II. Antiviral activity of novel 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles." Chemistry & Biodiversity.
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Carta, A., et al. (2011). "Chemistry, biological properties and SAR analysis of quinoxalinones." Mini Reviews in Medicinal Chemistry.
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Musciu, A., et al. (2020). "Anti-BVDV Activity Evaluation of Naphthoimidazole Derivatives Compared with Parental Imidazoquinoline Compounds." The Open Medicinal Chemistry Journal.
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PubChem Compound Summary. "6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" (Related Analog Data).
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